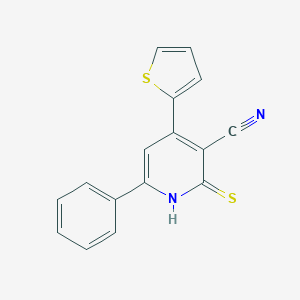

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with phenyl, thiophen-2-yl, thioxo, and cyano groups. This compound is synthesized via a thiourea-based sulfhydrylation reaction of 2-chloro-4-(thiophen-2-yl)-6-phenylpyridine-3-carbonitrile intermediates, achieving an 88% yield . Key spectral data include:

- Melting Point: 156–157°C

- ¹H NMR (Acetone-d₆): δ 12.56 (NH), 8.06 (Py-H), 7.92 (Thiophene-H), 7.24–7.39 (Thiophene-H), 6.92 (Thiophene-H), 2.56 (CH₃) .

Its structure-activity profile has been explored in pesticidal applications, demonstrating efficacy against Mythimna separata and Plutella xylostella .

Properties

IUPAC Name |

6-phenyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S2/c17-10-13-12(15-7-4-8-20-15)9-14(18-16(13)19)11-5-2-1-3-6-11/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUHQJYNULOYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351530 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-phenyl-4-(2-thienyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131841-89-9 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-phenyl-4-(2-thienyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Synthetic Steps for 6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | Morpholine, ethanol, 20°C, 5 hours | 82% | Cyclocondensation to form intermediate |

| 2 | Sulfur, organic base (e.g., piperidine), ethanol, heating | 68% | Thioxo group introduction and cyclization |

Step 1: Cyclocondensation Reaction

The chalcone precursor undergoes cyclocondensation with 2-cyanoethanethioamide in the presence of morpholine and ethanol at ambient temperature (20°C). This step forms a pyridine intermediate through a nucleophilic addition-cyclization mechanism. Morpholine acts as a base, facilitating deprotonation and enhancing the nucleophilicity of the thioamide group.

Step 2: Thioxo Group Incorporation

The intermediate is treated with elemental sulfur and an organic base (e.g., piperidine) in ethanol under reflux. This step introduces the thioxo (C=S) group at the 2-position of the pyridine ring via a thiolation reaction. The use of ethanol as a solvent ensures solubility, while heating drives the reaction to completion.

Mechanistic Insights

The synthesis proceeds through two distinct mechanistic pathways:

Step 1: Formation of the Pyridine Core

The reaction begins with the Michael addition of the thioamide’s sulfur atom to the α,β-unsaturated ketone moiety of the chalcone. Subsequent cyclization eliminates water, forming the dihydropyridine ring. The cyano group at the 3-position stabilizes the intermediate through resonance.

Step 2: Thiolation and Aromatization

Sulfur reacts with the intermediate in a radical-mediated process , replacing the oxygen atom at the 2-position with a thioxo group. The organic base facilitates deprotonation, promoting aromatization and yielding the final product.

Analytical Characterization

Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:

Table 2: Key Analytical Data

Challenges and Optimization Strategies

Moderate Yields in Step 2

The 68% yield in the thiolation step suggests competing side reactions. Strategies to improve efficiency include:

Purification Difficulties

The compound’s low solubility in common solvents complicates purification. Column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended.

Applications and Derivative Synthesis

While direct applications of the compound are understudied, its derivatives exhibit promise:

Chemical Reactions Analysis

Alkylation Reactions

The thioxo group at position 2 undergoes alkylation with chloromethyl thioethers in N,N-dimethylformamide (DMF) containing potassium hydroxide, forming thioether derivatives. This reaction is critical for modifying bioactivity:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Chloromethyl thioether | DMF, KOH, 60°C | 2-(2-Oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | Inhibitors of 15-prostaglandin dehydrogenase |

Thiation and Cyclocondensation

The compound reacts with phosphorus pentasulfide (P₂S₅) or thiourea to form thione derivatives, which are precursors for fused heterocycles:

Nucleophilic Substitution Reactions

The pyridine ring undergoes substitution at position 2 with nitrogen nucleophiles. For example, reaction with n-octylamine forms bis-nicotinonitrile derivatives:

Functionalization via Condensation

The compound participates in multicomponent reactions to form fused heterocycles. For instance, treatment with phenyl isothiocyanate and chloroacetyl chloride yields thiazolidinone derivatives:

| Reagents | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate + Chloroacetyl chloride | Reflux in ethanol | 2-(5-Oxothiazolidinone)cyanoacetamido derivative | Anticancer (IC₅₀: 8.2–12.4 µM) |

Key Spectral and Structural Insights

- IR Spectroscopy : Strong absorption bands at 2218–2220 cm⁻¹ (C≡N) and 1233–1700 cm⁻¹ (C=S or C=O) .

- ¹H NMR : Characteristic NH proton signals at δ 13.08 ppm (DMSO-d₆) and aromatic protons between δ 7.23–8.09 ppm .

- X-ray Crystallography : Confirms sp² hybridization at C(9) and C(11) with bond angles of 178.9° and 177.1°, respectively .

Scientific Research Applications

Biological Activities

Thioxo-Dihydropyridine has been studied for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that Thioxo-Dihydropyridine exhibits significant antimicrobial activity against various bacterial strains. In a study comparing the compound's effectiveness with standard antibiotics, it was found to have a comparable minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations have suggested that Thioxo-Dihydropyridine derivatives may possess anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects on cancer cell lines, prompting further exploration into their mechanisms of action and potential as chemotherapeutic agents .

Therapeutic Applications

The unique structure of Thioxo-Dihydropyridine lends itself to various therapeutic applications:

- Antimicrobial Agents : Due to its efficacy against bacteria, there is potential for developing new antibiotics based on this compound.

- Anticancer Drugs : The ability to inhibit cancer cell proliferation suggests that derivatives could be formulated into novel anticancer therapies.

- Neuroprotective Agents : Some studies have indicated that similar compounds may offer neuroprotective benefits, warranting further investigation into their effects on neurodegenerative diseases.

Case Studies

Several case studies highlight the applications of Thioxo-Dihydropyridine:

- Case Study 1 : A study published in the Journal of Organic Chemistry demonstrated the successful synthesis of various Thioxo-Dihydropyridine derivatives and assessed their biological activities. The results indicated that certain modifications enhanced antimicrobial potency significantly .

- Case Study 2 : Research conducted by Matrosova et al. explored the anticancer properties of Thioxo-Dihydropyridine derivatives against breast cancer cell lines. The findings revealed a dose-dependent response in cell viability assays, suggesting promising avenues for drug development .

- Case Study 3 : A recent publication examined the neuroprotective effects of related compounds in models of neurodegeneration, showing that certain Thioxo-Dihydropyridine derivatives could mitigate oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Key Findings:

Synthetic Accessibility :

- The target compound is synthesized efficiently (88% yield) via sulfhydrylation, outperforming analogs like 7b (41% yield) .

- Multicomponent reactions (e.g., 4b , Compound 1 ) often yield >80%, emphasizing versatility in scaffold diversification .

Biological Activity :

- Thiophene vs. Phenyl at Position 4 : Thiophene-containing derivatives (e.g., target compound, 4b ) exhibit pesticidal and antiproliferative activities, while phenyl-substituted analogs (e.g., 6a ) target apoptosis pathways .

- Naphthyl vs. Fluorobenzyl at Position 6 : Naphthyl groups (e.g., 4b ) enhance antiproliferative potency, whereas fluorobenzyl moieties (6a ) improve survivin inhibition .

Thermal Stability :

- Higher melting points (>250°C) in 4b and Compound 1 correlate with extended conjugation (naphthyl, bipyridyl groups), contrasting the target compound’s lower stability (156°C) .

Structure-Activity Relationships (SAR) :

- The thioxo group at position 2 is critical for pesticidal activity, as its replacement with oxo (e.g., 5d ) shifts activity to kinase inhibition .

- Cyanide at position 3 enhances electronic withdrawal, improving binding to biological targets like CDK2 and survivin .

Critical Analysis of Contradictions and Variations

- Yield Discrepancies : While the target compound achieves 88% yield, analogs like 7b (41%) highlight challenges in thiolation reactions, possibly due to steric hindrance from naphthyl groups .

- Biological Data Gaps : emphasizes pesticidal activity, but antiproliferative or kinase inhibition data for the target compound remain unexplored, unlike analogs 4b and 5d .

Biological Activity

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 131841-89-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties, mechanisms of action, and antimicrobial effects based on diverse research findings.

- Molecular Formula : CHNS

- Molecular Weight : 294.39 g/mol

- Structure : The compound features a dihydropyridine core with thiophene and phenyl substituents, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its effects on various cancer cell lines.

Research suggests that the compound may exert its anticancer effects through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. In vitro studies have demonstrated that this compound can inhibit cell viability and induce cell cycle arrest in the G1 phase, which is crucial for preventing cancer cell proliferation .

Case Studies

-

Study on Topoisomerase Inhibition :

- Objective : To evaluate the specificity of the compound against topoisomerases.

- Findings : The compound showed selective inhibition of topoisomerase II without stabilizing the enzyme-cleavable complex, indicating a non-intercalative mode of action .

- Cell Lines Tested : Various cancer cell lines including NCI-H460 (lung cancer) and RKOP 27 (colon cancer).

- Cytotoxicity Assessment :

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential.

Research Findings

A study focused on synthesizing novel heterocycles containing similar frameworks reported promising antimicrobial activities against various bacterial strains. The presence of sulfur in the structure is believed to enhance its interaction with microbial targets .

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic routes for 6-phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, and what reagents are critical for achieving high yields?

The compound is synthesized via a three-component cyclocondensation reaction. A typical method involves refluxing a chalcone derivative (e.g., 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one) with cyanothioacetamide in absolute ethanol, catalyzed by trimethylamine. Critical reagents include cyanothioacetamide (a sulfur and nitrile source) and aromatic aldehydes/ketones for substituent diversity. Yields (~45–60%) depend on reaction time, solvent purity, and stoichiometric ratios .

Q. How is the compound characterized structurally, and what spectral techniques are most reliable for confirming its tautomeric forms?

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2213 cm⁻¹, C=S at ~1200–1250 cm⁻¹) .

- NMR : ¹H-NMR resolves aromatic protons (δ 6.80–7.77 ppm), thiophene protons, and tautomeric NH/OH signals (δ 12.58–12.61 ppm). ¹³C-NMR identifies carbonyl (δ ~169 ppm), pyridine carbons (δ 119–151 ppm), and tetrazole/thiophene carbons (δ 132–142 ppm) .

- Tautomerism (e.g., thione-thiol or keto-enol forms) is resolved using combined NMR and IR data, supported by computational studies .

Q. What in vitro biological assays are used to evaluate its antimicrobial activity, and how are results interpreted?

Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains. Results are compared to standard antibiotics (e.g., ketoconazole) and analyzed statistically (e.g., ANOVA for replicate experiments). Moderate activity (MIC 1–3 µmol/mL) is common, with docking studies (e.g., using PyRx or Discovery Studio) linking efficacy to interactions with bacterial enzymes (e.g., K. pneumoniae PDB: 7BYE) .

Advanced Research Questions

Q. How do substituent modifications (e.g., phenyl vs. thiophene groups) impact the compound’s pharmacological profile?

Substituent effects are systematically studied via:

- Electronic modulation : Electron-withdrawing groups (e.g., -Br) enhance antimicrobial activity by increasing electrophilicity .

- Steric effects : Bulky groups (e.g., 3,4-dimethoxyphenyl) reduce solubility but improve target binding via hydrophobic interactions .

- Comparative assays : Derivatives with tetrazole or benzodioxole substituents show varied MIC values, revealing structure-activity trends .

Q. What computational strategies are employed to predict binding modes and optimize interactions with biological targets?

- Molecular docking : AutoDock Vina or GROMACS simulates ligand-protein binding (e.g., K. pneumoniae DNA gyrase). Key interactions include hydrogen bonds with Ser108 and π-π stacking with Phe101 .

- DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- MD simulations : NAMD evaluates binding stability over 100-ns trajectories, identifying critical residues for lead optimization .

Q. How are crystallographic data and hydrogen-bonding patterns analyzed to resolve structural ambiguities?

Single-crystal X-ray diffraction (using SHELXL) determines absolute configuration and packing motifs. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bonding networks (e.g., R₂²(8) motifs for N-H···S interactions). Discrepancies between experimental and calculated structures (e.g., bond lengths) are resolved via Hirshfeld surface analysis .

Q. What strategies address contradictions in synthetic yields or biological data across studies?

- Reproducibility checks : Replicate reactions under inert atmospheres or with purified intermediates.

- Analytical validation : HPLC or GC-MS confirms purity; XRD identifies polymorphic variations affecting bioactivity .

- Meta-analysis : Compare MIC data across studies using standardized protocols (e.g., CLSI guidelines) to control for assay variability .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Data Interpretation : Combine spectral (NMR/IR) and computational (docking/DFT) data to resolve tautomeric equilibria .

- Biological Assays : Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., against HEK293 cells) to validate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.